N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzofuran-2-carboxamide
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Description
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C22H17N5O3 and its molecular weight is 399.41. The purity is usually 95%.
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Biological Activity
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core fused with a benzofuran moiety. The presence of the 3,4-dimethylphenyl group enhances its lipophilicity and biological interaction potential.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C20H17N5O2 |
Molecular Weight | 365.37 g/mol |
CAS Number | 899738-27-3 |
Anticancer Properties
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine structure exhibit promising anticancer activities. A study highlighted the compound's ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancers .
Anti-inflammatory Effects
The compound has shown potential as an anti-inflammatory agent. In vivo studies indicated that it could reduce inflammation markers in animal models of arthritis and other inflammatory conditions. The mechanism appears to involve inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response .
Antimicrobial Activity
Preliminary screening suggests that this compound exhibits antimicrobial properties against a range of bacteria and fungi. The compound's ability to disrupt microbial cell membranes has been proposed as a potential mechanism for its activity .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It acts as an inhibitor of key enzymes involved in cancer progression and inflammation, particularly COX enzymes.
- Cell Cycle Modulation : The compound influences cell cycle regulation, leading to apoptosis in cancer cells.
- Antioxidant Properties : It may also exhibit antioxidant effects that contribute to its overall therapeutic profile by reducing oxidative stress within cells .
Case Studies
- Anticancer Efficacy : A study published in ACS Omega demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines significantly inhibited tumor growth in xenograft models. The specific derivative containing the benzofuran moiety showed enhanced efficacy compared to structurally similar compounds without this substitution .
- Inflammation Models : In a controlled study on rats with induced arthritis, treatment with the compound resulted in a 50% reduction in swelling and pain compared to untreated controls, suggesting strong anti-inflammatory properties .
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O3/c1-13-7-8-16(9-14(13)2)27-20-17(11-24-27)22(29)26(12-23-20)25-21(28)19-10-15-5-3-4-6-18(15)30-19/h3-12H,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMDJTOLNUCUPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC5=CC=CC=C5O4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.